Chloroeremomycin - 118395-73-6

Chloroeremomycin

Catalog Number: EVT-264192
CAS Number: 118395-73-6
Molecular Formula: C73H88Cl2N10O26
Molecular Weight: 1592.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chloroeremomycin, also known as Chloroorienticin A or A82846B, is a naturally occurring glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis. [, ] It belongs to the vancomycin family of antibiotics, known for their efficacy against Gram-positive bacteria. [, ] Chloroeremomycin is a complex organic molecule featuring a heptapeptide backbone decorated with three sugar moieties: one D-glucose and two L-4-epi-vancosamines. [] This compound serves as a valuable tool in scientific research exploring antibiotic mechanisms, bacterial resistance, and potential avenues for developing novel antibacterial agents.

Synthesis Analysis

Chloroeremomycin is primarily obtained through fermentation of Amycolatopsis orientalis. [, , ] While complete chemical synthesis of the molecule is highly complex, enzymatic synthesis of specific components like the sugar moiety TDP-L-epivancosamine has been achieved using five proteins (ORF14, ORF23-ORF26) from the chloroeremomycin biosynthetic cluster. [] These enzymes, expressed heterologously in Escherichia coli, facilitate the biosynthesis of TDP-L-epivancosamine from TDP-4-keto-6-deoxy-d-glucose via C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and C-4 ketoreduction. [] This enzymatic approach holds promise for generating novel chloroeremomycin analogues by modifying the sugar moieties.

Molecular Structure Analysis

Chloroeremomycin's structure consists of a crosslinked heptapeptide backbone with modifications. [] Three amino acids, 4-hydroxyphenylglycine, 3,5-dihydroxyphenylglycine, and phenylglycine, contribute to its complex structure. [, , ] The three sugars are attached to the heptapeptide at specific residues. GtfB and GtfC glycosyltransferases sequentially add the epivancosaminyl-1,2-glucosyldisaccharide chain to residue 4, and GtfA attaches the remaining 4-epi-vancosamine to the β-OH-Tyr6 residue. []

The crystal structure of GtfA bound to vancomycin and its natural monoglycosylated substrate reveals the acceptor substrate binding site. [] This structure highlights the importance of Ser-10 and Asp-13 side chains in forming hydrogen bonds with the aglycone substrate's reactive hydroxyl group, suggesting their potential role in catalysis. [] Additionally, the structure exhibits both open and closed forms of the enzyme. The closed form features a TDP ligand bound at the donor substrate site within the interdomain cleft, providing insights into binding interactions and conformational changes associated with substrate binding. []

Chemical Reactions Analysis

Controlled TFA hydrolysis allows for the sequential removal of the sugar moieties from chloroeremomycin. [] This reaction yields des-epi-vancosamine chloroeremomycin, followed by des-epi-vancosaminyl-glucose chloroeremomycin, revealing the contribution of individual sugar residues to the antibiotic's activity. []

Mechanism of Action

Chloroeremomycin exerts its antibiotic effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls. [, , ] This binding event inhibits cell wall biosynthesis, ultimately leading to bacterial cell death. [, , ] Studies with a fluorobiphenyl derivative of chloroeremomycin (LY329332) using solid-state NMR (REDOR) techniques revealed that the antibiotic binds to an un-crosslinked D-Ala-D-Ala peptide stem, positioning its fluorobiphenyl moiety near the base of a neighboring stem in a locally ordered peptidoglycan matrix. []

Applications
  • Investigating antibiotic resistance: Chloroeremomycin derivatives have been studied for their activity against vancomycin-resistant bacteria, offering insights into circumventing resistance mechanisms. [, , , , , ] Solid-state NMR analysis revealed that the hydrophobic substituent of N'-(p-trifluoromethoxybenzyl)chloroeremomycin affects its interaction with the peptidoglycan bridge, suggesting its potential for overcoming resistance. []
  • Understanding cell wall biosynthesis: Studies utilizing chloroeremomycin derivatives with 19F labels have provided insights into the structure of the peptidoglycan binding site in Staphylococcus aureus and the antibiotic's interaction with the bacterial cell wall. []
  • Probing enzyme specificity: Glycosyltransferases involved in chloroeremomycin biosynthesis serve as tools for investigating substrate specificity and generating novel glycopeptide analogues. [, , ]
  • Developing novel antibiotics: Enzymatic synthesis of chloroeremomycin components offers opportunities for creating new antibiotic variants with enhanced properties through combinatorial biosynthesis. [, ]

Vancomycin

  • Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall biosynthesis. It is considered a drug of last resort for treating serious infections caused by Gram-positive bacteria. []

Oritavancin

  • Compound Description: Oritavancin is a semi-synthetic lipoglycopeptide antibiotic derived from chloroeremomycin. [, , ] It possesses a hydrophobic 4′-chlorobiphenyl methyl moiety and a 4-epi-vancosamine substituent. [] Oritavancin exhibits enhanced activity against a broad spectrum of Gram-positive bacteria, including vancomycin-resistant strains. [, , ]
  • Relevance: Oritavancin is structurally related to chloroeremomycin, with the key difference being the addition of the 4′-chlorobiphenyl methyl group to the vancosamine sugar. [, ] This modification gives oritavancin a higher binding affinity for peptidoglycan precursors, including those found in vancomycin-resistant strains. [, ]

Des-N-methylleucyl-Oritavancin

  • Compound Description: This compound is an Edman degradation product of oritavancin, lacking the N-methylleucyl residue and possessing a damaged D-Ala-D-Ala binding site. [] Despite this, it remains a potent inhibitor of bacterial cell wall synthesis. []
  • Relevance: As a derivative of oritavancin, des-N-methylleucyl-oritavancin is indirectly related to chloroeremomycin. [] Its activity highlights the importance of the biphenyl hydrophobic side chain, also present in oritavancin and derived from the modification of chloroeremomycin, in binding to peptidoglycan and inhibiting cell wall synthesis. []

Eremomycin

  • Compound Description: Eremomycin is a glycopeptide antibiotic structurally similar to vancomycin and chloroeremomycin. [] It also binds to peptidoglycan precursors, inhibiting bacterial cell wall synthesis. []
  • Relevance: Eremomycin, vancomycin, and chloroeremomycin belong to the same glycopeptide antibiotic family and share a similar mechanism of action. [] While their exact structures differ slightly, they all target the D-Ala-D-Ala motif in peptidoglycan precursors, highlighting their shared mechanism of action. []

Chloroorienticin A

  • Compound Description: Chloroorienticin A is a glycopeptide antibiotic structurally related to chloroeremomycin. It can be generated by the sequential removal of L-4-epi-vancosamine and D-glucose from chloroeremomycin. []
  • Relevance: Chloroorienticin A is a direct derivative of chloroeremomycin, lacking the sugar moieties present in the parent compound. [] This structural relationship allows for comparisons of their antibacterial activity and helps understand the role of glycosylation in the function of these antibiotics.

Des-epi-vancosamine A82846B

  • Compound Description: This compound is a derivative of chloroeremomycin (also known as A82846B) generated by the selective removal of the epi-vancosamine sugar. []
  • Relevance: This compound is directly derived from chloroeremomycin and represents an intermediate in the sequential deglycosylation process. [] Its study contributes to understanding the relationship between structure and activity in glycopeptide antibiotics.

Des-epi-vancosaminylglucose A82846B

  • Compound Description: This compound is a further deglycosylated derivative of chloroeremomycin, lacking both the epi-vancosamine and glucose moieties. []
  • Relevance: As a fully deglycosylated form of chloroeremomycin, this compound offers insights into the role of the disaccharide moiety in the antibiotic activity of chloroeremomycin. []

Teicoplanin

  • Compound Description: Teicoplanin is another glycopeptide antibiotic used clinically to treat infections caused by Gram-positive bacteria. [, ]

Balhimycin

  • Compound Description: Balhimycin is a glycopeptide antibiotic closely related to vancomycin and chloroeremomycin, sharing the same aglycon structure. []
  • Relevance: Balhimycin's structural similarity to chloroeremomycin provides insights into the biosynthesis and structure-activity relationships of this class of antibiotics. []

Complestatin

  • Compound Description: Complestatin is a cyclic peptide natural product belonging to the vancomycin group. It acts as an antagonist of protein-protein interactions, including those involved in the complement cascade and HIV infection. []
  • Relevance: Although structurally distinct from chloroeremomycin, complestatin shares biosynthetic similarities, particularly in the formation of the unusual amino acid 4-hydroxyphenylglycine (Hpg), a building block found in both compounds. []

Properties

CAS Number

118395-73-6

Product Name

Chloroeremomycin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C73H88Cl2N10O26

Molecular Weight

1592.4 g/mol

InChI

InChI=1S/C73H88Cl2N10O26/c1-26(2)14-38(79-7)64(96)84-54-56(91)30-9-12-42(36(74)16-30)106-44-18-32-19-45(60(44)111-71-61(58(93)57(92)46(25-86)108-71)110-49-24-73(6,78)63(95)28(4)105-49)107-43-13-10-31(17-37(43)75)59(109-48-23-72(5,77)62(94)27(3)104-48)55-69(101)83-53(70(102)103)35-20-33(87)21-41(89)50(35)34-15-29(8-11-40(34)88)51(66(98)85-55)82-67(99)52(32)81-65(97)39(22-47(76)90)80-68(54)100/h8-13,15-21,26-28,38-39,46,48-49,51-59,61-63,71,79,86-89,91-95H,14,22-25,77-78H2,1-7H3,(H2,76,90)(H,80,100)(H,81,97)(H,82,99)(H,83,101)(H,84,96)(H,85,98)(H,102,103)/t27-,28-,38+,39-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1

InChI Key

XJHXLMVKYIVZTE-ZUDYGFIZSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Solubility

Soluble in DMSO

Synonyms

8-82846A
A 82846B
A83846B
chloroorienticin A
LY 264826
LY-264826

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.